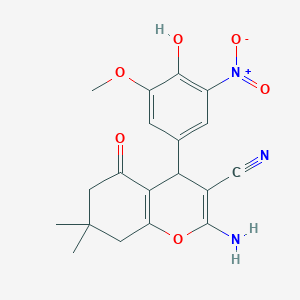

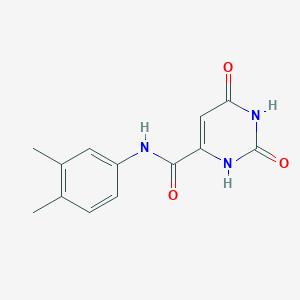

![molecular formula C29H30N2O2 B4892841 4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4892841.png)

4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. It was first synthesized in 1986 by Jacobson and Daly and has since been extensively studied for its potential therapeutic applications. In

Applications De Recherche Scientifique

4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-arrhythmic effects. It has also been studied for its potential use in the treatment of Parkinson's disease, depression, and other neurological disorders. 4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol has also been used as a tool in research to study the adenosine A1 receptor and its role in various physiological processes.

Mécanisme D'action

4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways that are activated by adenosine. The adenosine A1 receptor is involved in a variety of physiological processes, including cardiovascular function, neurotransmitter release, and inflammation. By blocking this receptor, 4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol can modulate these processes and potentially provide therapeutic benefits.

Biochemical and Physiological Effects:

4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory disorders. It has also been shown to have anti-arrhythmic effects in animal models of cardiac arrhythmias. In addition, 4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol has been shown to modulate neurotransmitter release and may have potential use in the treatment of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol has several advantages for use in lab experiments. It is highly selective for the adenosine A1 receptor, which allows for precise modulation of this receptor without affecting other receptors. It is also relatively stable and can be stored for long periods of time without degradation. However, 4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol has some limitations for use in lab experiments. It is expensive and requires careful handling and storage to prevent degradation. In addition, its effects may be influenced by other factors in the experimental system, such as the presence of other drugs or signaling molecules.

Orientations Futures

For research on 4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol include the development of new analogs and further studies on its potential therapeutic benefits.

Méthodes De Synthèse

The synthesis of 4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol involves several steps, including the protection of the hydroxyl group on the butynol moiety, the formation of the piperazine ring, and the introduction of the carbonyl group on the phenyl ring. The final step involves the deprotection of the hydroxyl group to yield 4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol. The synthesis of 4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.

Propriétés

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O2/c1-29(2,33)18-17-23-13-15-26(16-14-23)28(32)31-21-19-30(20-22-31)27(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-16,27,33H,19-22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAPBHCMQLSYTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Diphenylmethyl)piperazin-1-yl][4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4892769.png)

![2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4892778.png)

![4-ethoxy-3-nitro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4892791.png)

![3-phenyl-N-(1-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B4892792.png)

![2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4892798.png)

![N-[3-(2-chlorophenoxy)propyl]-1-butanamine](/img/structure/B4892806.png)

![3-(1,3-benzodioxol-5-yl)-5-[(2E)-2-methyl-2-buten-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4892833.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B4892848.png)